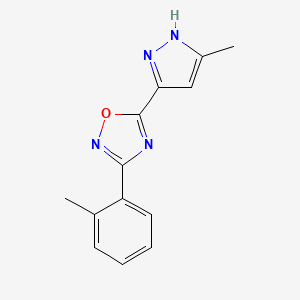
5-(3-methyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Compounds containing 1,3,4-oxadiazole rings have been investigated for their corrosion inhibition properties. Studies have shown that these derivatives can form protective layers on metal surfaces, thereby preventing corrosion, especially in harsh chemical environments. Such inhibitors are valuable in extending the life of metal structures and components in industrial applications (P. Ammal, M. Prajila, A. Joseph, 2018).
Fungicidal Activity
Research into 1,3,4-oxadiazole derivatives with pyrazole rings has identified compounds with significant fungicidal activities. These substances are effective against diseases affecting crops, such as rice sheath blight, demonstrating potential as agricultural fungicides to protect food supplies and reduce crop losses (H. Chen, Z. Li, Y. Han, 2000).
Antimicrobial and Antifungal Agents
Several 1,3,4-oxadiazole and pyrazole derivatives have been synthesized and tested for their antimicrobial and antifungal properties. These compounds exhibit significant activity against a range of pathogenic bacteria and fungi, suggesting their potential use in developing new antimicrobial and antifungal agents for medical and agricultural applications (V. Padmavathi, G. S. Reddy, G. D. Reddy, T. Payani, 2010).
Anticancer and Antiangiogenic Effects
Novel derivatives incorporating 1,3,4-oxadiazole structures have shown promising anticancer and antiangiogenic effects in preclinical studies. These compounds inhibit tumor growth and prevent the formation of new blood vessels necessary for tumor survival and proliferation, highlighting their potential in cancer therapy (S. Chandrappa, H. Chandru, A. Sharada, et al., 2010).
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-5-3-4-6-10(8)12-14-13(18-17-12)11-7-9(2)15-16-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEAOJPFGJAOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NNC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2382976.png)
![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2382978.png)
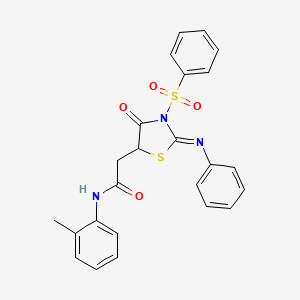
![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)
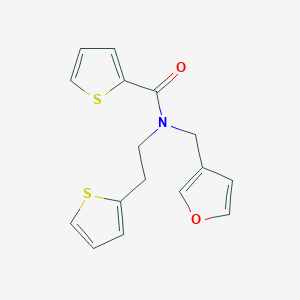
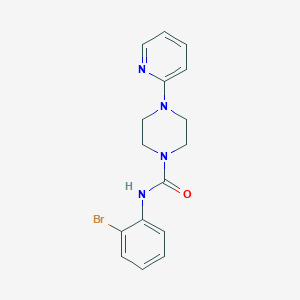
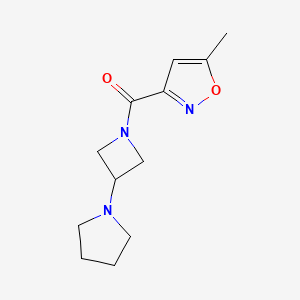
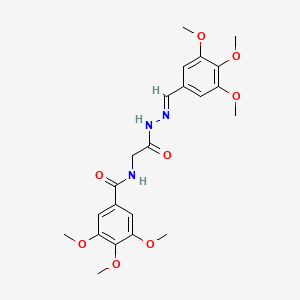
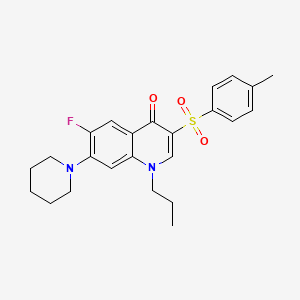
![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)
![3,6-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B2382991.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2382994.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)